6-Acryloyl-2-dimethylaminonaphthalene

Catalog No.
S569195
CAS No.
86636-92-2
M.F
C15H15NO
M. Wt
225.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Acryloyl-2-dimethylaminonaphthalene

CAS Number

86636-92-2

Product Name

6-Acryloyl-2-dimethylaminonaphthalene

IUPAC Name

1-[6-(dimethylamino)naphthalen-2-yl]prop-2-en-1-one

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

InChI

InChI=1S/C15H15NO/c1-4-15(17)13-6-5-12-10-14(16(2)3)8-7-11(12)9-13/h4-10H,1H2,2-3H3

InChI Key

HMWAJFNEGAJETK-UHFFFAOYSA-N

SMILES

CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)C=C

Synonyms

6-acryloyl-2-dimethylaminonaphthalene, acrylodan

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)C=C

6-Acryloyl-2-dimethylaminonaphthalene, commonly known as Acrylodan, is a fluorescent probe that is particularly sensitive to the presence of thiol groups in biomolecules. This compound features a naphthalene backbone with an acryloyl group and a dimethylamino substituent, which contribute to its unique optical properties. The compound exhibits strong fluorescence, making it valuable for various biochemical applications, especially in labeling and detecting thiol-containing proteins. Its fluorescence can change significantly in response to the environmental polarity and conformational changes of the surrounding medium, which enhances its utility in biological studies .

  • Environment sensitivity: The polarity, solvent accessibility, and rigidity of the protein microenvironment surrounding the cysteine residue influence the fluorescence properties of the acrylodan label.
  • Conformational changes: Changes in protein conformation, such as unfolding or ligand binding, can alter the local environment and consequently affect the fluorescence signal of acrylodan.

By monitoring the fluorescence changes, scientists can gain insights into protein structure, dynamics, and interactions with other molecules.

  • Potential irritant: Acrylodan may cause skin and eye irritation upon contact [].
  • Proper handling: Standard laboratory safety practices for handling organic compounds should be followed, including wearing gloves, eye protection, and working in a well-ventilated fume hood [].

Fluorescent Probe for Biomolecule Interactions:

Acrylodan's primary application lies in its ability to act as a fluorescent probe. Its fluorescence emission intensity and wavelength are highly sensitive to its surrounding environment, making it ideal for studying biomolecule interactions. By attaching acrylodan to specific molecules (e.g., proteins, lipids), researchers can monitor changes in the probe's fluorescence upon interaction with other biomolecules. This provides valuable insights into binding affinities, conformational changes, and proximity relationships between molecules.

Studying Membrane Dynamics and Lipid Environments:

Due to its amphiphilic nature (having both hydrophobic and hydrophilic regions), acrylodan can be incorporated into membranes, a crucial component of cells and organelles. By measuring the fluorescence properties of acrylodan probes within membranes, researchers can gain information about:

  • Membrane fluidity: Changes in fluorescence intensity can reflect changes in membrane fluidity, providing insights into membrane reorganization and function.
  • Lipid environment: The local environment surrounding the probe, such as polarity and hydration, can influence its fluorescence properties. This allows researchers to study the heterogeneity and dynamics of lipid environments within membranes.

Monitoring Protein Conformational Changes:

Acrylodan can be attached to specific sites on proteins, acting as a reporter molecule for protein conformational changes. As the protein structure changes, the acrylodan probe's environment also changes, leading to alterations in its fluorescence properties. This allows researchers to monitor protein folding, unfolding, and other conformational transitions in real-time.

Acrylodan primarily undergoes nucleophilic addition reactions with thiols, forming stable thioether bonds. This reaction is relatively slower compared to other thiol-reactive agents like iodoacetamides and maleimides, which allows for selective labeling under controlled conditions. The reaction mechanism involves the attack of the thiol group on the electrophilic carbon of the acryloyl moiety, leading to the formation of a covalent bond .

The fluorescence of Acrylodan is also influenced by solvent polarity; the compound shows enhanced emission in less polar environments due to reduced non-radiative decay pathways .

Acrylodan is primarily utilized in biological research as a fluorescent probe for the detection of thiol groups in proteins. Its ability to selectively label these moieties allows for studies on protein structure, dynamics, and interactions. The compound has been successfully used to investigate conformational changes in proteins and their interactions with other biomolecules. Additionally, its sensitivity to environmental changes makes it suitable for real-time monitoring of biochemical processes .

The synthesis of 6-acryloyl-2-dimethylaminonaphthalene typically involves the following steps:

  • Naphthalene Derivation: A suitable naphthalene derivative is reacted with dimethylamine to introduce the dimethylamino group.
  • Acryloylation: The resulting compound is then treated with acryloyl chloride or another appropriate acryloylating agent under basic conditions to form 6-acryloyl-2-dimethylaminonaphthalene.
  • Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain high purity levels necessary for biological applications .

The applications of 6-acryloyl-2-dimethylaminonaphthalene are diverse and include:

  • Fluorescent Labeling: Used extensively for labeling proteins and studying their interactions and conformations.
  • Biochemical Assays: Employed in assays that require detection of thiol-containing compounds.
  • Imaging Techniques: Utilized in fluorescence microscopy to visualize cellular components in live cells.
  • Drug Development: Assists in screening potential drug candidates that interact with thiol groups .

Interaction studies involving Acrylodan often focus on its binding properties with various proteins and small molecules containing thiol groups. These studies reveal insights into protein folding, stability, and dynamics. The change in fluorescence intensity upon interaction provides quantitative data about binding affinities and kinetics. Furthermore, Acrylodan's sensitivity to environmental changes allows researchers to probe dynamic processes within living cells .

Several compounds share structural similarities with 6-acryloyl-2-dimethylaminonaphthalene but differ in their reactivity or application scope. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
5-(Dimethylamino)naphthalene-1-sulfonamideNaphthalene sulfonamide derivativeStronger solubility in water; used as a fluorescent probe
7-Amino-4-methylcoumarin-3-acetic acidCoumarin-based fluorescent dyeExhibits different excitation/emission spectra
Maleimide derivativesContains maleimide functional groupReacts more rapidly with thiols; less selective

Uniqueness of 6-Acryloyl-2-dimethylaminonaphthalene: Its combination of selective reactivity towards thiols and sensitivity to polarity changes makes it particularly suited for studying protein dynamics compared to other fluorescent probes.

XLogP3

3.6

MeSH Pharmacological Classification

Fluorescent Dyes

Other CAS

86636-92-2

Wikipedia

Acrylodan

Dates

Last modified: 08-15-2023

Explore Compound Types